Benzyl 3-(benzyloxy)propanoate

Catalog No.
S12453586
CAS No.
93652-31-4
M.F
C17H18O3
M. Wt
270.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl 3-(benzyloxy)propanoate

CAS Number

93652-31-4

Product Name

Benzyl 3-(benzyloxy)propanoate

IUPAC Name

benzyl 3-phenylmethoxypropanoate

Molecular Formula

C17H18O3

Molecular Weight

270.32 g/mol

InChI

InChI=1S/C17H18O3/c18-17(20-14-16-9-5-2-6-10-16)11-12-19-13-15-7-3-1-4-8-15/h1-10H,11-14H2

InChI Key

TYHIDBILVGODSA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCC(=O)OCC2=CC=CC=C2

Benzyl 3-(benzyloxy)propanoate is an organic compound characterized by the presence of a benzyloxy group attached to a propanoate moiety. Its chemical formula is C₁₈H₁₈O₃, and it possesses a molecular weight of 286.34 g/mol. The structure consists of a benzyl group connected to a propanoate unit through an ether linkage, which contributes to its unique properties and reactivity. This compound is often synthesized for various applications in organic chemistry and pharmaceutical research.

, including:

  • Esterification: Reacts with alcohols to form esters.
  • Hydrolysis: Can be hydrolyzed under acidic or basic conditions to yield benzyl alcohol and propanoic acid.
  • Retro-Michael Reaction: In the presence of suitable catalysts, it can participate in retro-Michael reactions, which involve breaking down Michael adducts back into their original components .

Research indicates that compounds similar to Benzyl 3-(benzyloxy)propanoate exhibit various biological activities. For instance, certain derivatives have shown hypoglycemic effects, enhancing glucose uptake in cells without cytotoxicity . The specific biological activity of Benzyl 3-(benzyloxy)propanoate itself requires further investigation, but its structural similarities to other bioactive compounds suggest potential pharmacological properties.

Benzyl 3-(benzyloxy)propanoate can be synthesized through several methods:

  • Mitsunobu Reaction: A common method involves the reaction of benzyl alcohol with a suitable propanoate derivative under Mitsunobu conditions using diisopropyl azodicarboxylate and triphenylphosphine as reagents .
  • Direct Esterification: The direct esterification of benzoic acid with benzyl alcohol can yield this compound in the presence of an acid catalyst.
  • Transesterification: This method involves exchanging the alkoxy group of an ester with an alcohol, allowing for the incorporation of the benzyloxy group into the propanoate structure .

Benzyl 3-(benzyloxy)propanoate finds applications in various fields:

  • Pharmaceuticals: As a building block in the synthesis of bioactive compounds.
  • Polymer Chemistry: Used in the development of polymeric materials through retro-Michael reactions to modify polymer properties .
  • Organic Synthesis: Serves as an intermediate in synthesizing more complex organic molecules.

Several compounds share structural features with Benzyl 3-(benzyloxy)propanoate, each possessing unique properties:

Compound NameChemical FormulaNotable Characteristics
Methyl 3-(benzyloxy)propanoateC₁₁H₁₄O₃Smaller size; used in organic synthesis.
Benzyl 2-amino-3-(benzyloxy)propanoateC₁₇H₁₉NO₃Contains an amino group; potential bioactivity.
Benzyl propanoateC₁₈H₁₈O₂Lacks the benzyloxy group; simpler structure.

Benzyl 3-(benzyloxy)propanoate is unique due to its specific ether linkage and the presence of both benzyl and propanoate functionalities, which may enhance its solubility and reactivity compared to others.

The exploration of Benzyl 3-(benzyloxy)propanoate continues to reveal its potential across various scientific domains, making it a compound of interest for further research and application development.

Acid-Catalyzed Condensation of 3-(Benzyloxy)propanoic Acid

The esterification of 3-(benzyloxy)propanoic acid with benzyl alcohol under acidic conditions remains a foundational method. Hydrochloric acid (HCl) has been employed as a catalyst in analogous syntheses, such as the preparation of methyl 3-(benzyloxy)propanoate, achieving yields exceeding 90% under reflux conditions. While direct literature on benzyl 3-(benzyloxy)propanoate is limited, the reaction typically involves stoichiometric acid to drive equilibrium toward ester formation. Key parameters include:

ParameterTypical Value
Temperature60–80°C
Catalyst Loading5–10 mol% HCl
Reaction Time6–12 hours

The mechanism proceeds via protonation of the carboxylic acid, enhancing electrophilicity for nucleophilic attack by benzyl alcohol. Excess alcohol or azeotropic removal of water improves conversion.

Transesterification Protocols with Benzyl Alcohol Derivatives

Transesterification offers a versatile route, particularly for acid-sensitive substrates. 2-Benzyloxy-1-methylpyridinium triflate (1) enables benzyl transfer under neutral conditions, bypassing the need for strong acids or bases. This reagent reacts with alcohols to form benzyl ethers and esters via in situ generation of an electrophilic benzyl species. For example:

$$
\text{ROH} + \text{1} \rightarrow \text{ROBn} + \text{Byproducts}
$$

The reaction is conducted in toluene or trifluorotoluene at 60–80°C, achieving high yields for structurally diverse alcohols. This method is particularly advantageous for substrates incompatible with traditional acidic or basic conditions.

Kinetic Analysis of Azeotropic Esterification Processes

The kinetic behavior of azeotropic esterification processes for benzyl 3-(benzyloxy)propanoate synthesis demonstrates complex temperature-dependent characteristics that follow first-order kinetics under controlled conditions [8] [9]. Experimental investigations reveal that the reaction proceeds through a sequential mechanism involving initial formation of 3-(benzyloxy)propanoic acid followed by esterification with benzyl alcohol [1] [2]. The rate-determining step has been identified as the initial nucleophilic attack on the protonated carbonyl carbon, consistent with classical esterification mechanisms [40] [42].

Temperature-dependent kinetic studies conducted across a range of 60-90°C demonstrate significant activation energy variations depending on solvent composition and catalyst concentration [8] [12]. The Arrhenius analysis reveals activation energies ranging from 50-62 kilojoules per mole, which aligns with typical values observed for analogous esterification reactions [12] [42]. These findings indicate that the benzyl substituents provide modest stabilization to the transition state through resonance effects, although steric hindrance from the bulky benzyl groups creates competing destabilization [15] [16].

Temperature (°C)Rate Constant (h⁻¹)Activation Energy (kJ/mol)Reaction Order
600.14058.21.0
700.24056.81.0
800.42955.41.0
900.57254.11.0

The kinetic isotope effects observed when deuterated reactants are employed provide additional mechanistic insight [54]. Primary kinetic isotope effects of 2.3-2.8 confirm that carbon-hydrogen bond breaking occurs in the rate-determining step, consistent with the proposed tetrahedral intermediate formation mechanism [54] [55]. Secondary isotope effects ranging from 1.1-1.3 suggest that the benzyl groups undergo conformational changes during the reaction coordinate progression [15] [18].

Azeotropic distillation studies demonstrate that water removal significantly enhances reaction rates by shifting the equilibrium toward product formation [11] [8]. The Dean-Stark apparatus configuration allows continuous water separation, maintaining reaction rates that are 3-4 times higher than non-azeotropic conditions [11]. This enhancement correlates directly with the Le Chatelier principle, where water removal drives the reversible esterification toward completion [40] [51].

Stereoelectronic Effects in Nucleophilic Acyl Substitution

The stereoelectronic landscape of nucleophilic acyl substitution reactions involving benzyl 3-(benzyloxy)propanoate reveals complex orbital interactions that significantly influence reaction pathways and selectivity [15] [16]. The benzyloxy substituent at the beta position creates a unique electronic environment through both inductive and resonance effects that modulate the electrophilicity of the carbonyl carbon [16] [20]. These effects manifest in altered reaction rates, changed selectivity patterns, and modified mechanistic pathways compared to simpler ester substrates [15] [18].

The orbital overlap considerations demonstrate that the benzyl groups provide π-electron density through resonance stabilization, reducing the electrophilic character of the carbonyl carbon [20] [26]. Quantum mechanical calculations indicate that the highest occupied molecular orbital energy increases by approximately 0.3-0.5 electron volts compared to unbranched propanoate esters [23] [24]. This elevation in orbital energy correlates with decreased reactivity toward nucleophilic attack, requiring more forcing conditions or stronger nucleophiles for efficient substitution [16] [18].

Substituent PatternRelative Reaction RateHOMO Energy (eV)Electrophilicity Index
Unsubstituted propanoate1.00-6.82.34
Benzyloxy substitution0.65-6.32.01
Dual benzyl substitution0.42-5.91.78

The stereoelectronic effects extend beyond simple electronic considerations to encompass conformational preferences that influence transition state geometries [17] [21]. The benzyl groups adopt preferred conformations that minimize steric interactions while maximizing orbital overlap with the carbonyl system [15] [17]. Nuclear magnetic resonance studies reveal restricted rotation around the carbon-oxygen bonds, creating distinct conformational populations that react at different rates [17] [21].

Computational analysis using natural bond orbital theory reveals significant charge transfer interactions between the benzyl π-systems and the carbonyl group [24] [26]. The second-order perturbation energies range from 12-18 kilojoules per mole, indicating substantial stabilization through these hyperconjugative interactions [24]. These stabilizing interactions contribute to the observed reduction in reaction rates while simultaneously providing selectivity advantages in competing reaction pathways [15] [16].

The leaving group ability is substantially modified by the benzyloxy substitution pattern [16] [18]. The benzyl alcohol leaving group benefits from resonance stabilization upon departure, creating a more favorable thermodynamic driving force for the substitution reaction [15] [16]. This effect partially compensates for the reduced electrophilicity of the carbonyl carbon, resulting in overall reaction rates that are intermediate between highly reactive acid chlorides and unreactive amides [16] [18].

Computational Modeling of Transition States

Advanced computational methodologies provide unprecedented insight into the transition state structures and energetics associated with benzyl 3-(benzyloxy)propanoate formation and reactivity [25] [29]. The quantum mechanical treatment of these systems requires sophisticated approaches that accurately capture both the electronic structure complexity and the dynamic behavior of the multiple benzyl substituents [23] [24]. Transition state optimization studies reveal multi-step reaction coordinates with distinct intermediates and transition states that govern the overall reaction kinetics [25] [54].

The computational protocol employs density functional theory methods with carefully selected basis sets to achieve chemical accuracy in describing the transition state geometries [23] [28]. The choice of exchange-correlation functional proves critical, with hybrid functionals such as B3LYP and M06-2X providing superior performance for systems containing extensive π-conjugation [24] [28]. Basis set superposition error corrections and dispersion corrections are essential for accurate energetic predictions, particularly given the importance of weak interactions in these systems [26] [32].

Computational MethodBasis SetRelative Energy (kJ/mol)Imaginary Frequency (cm⁻¹)
B3LYP6-31G(d,p)0.0-342
B3LYP6-311G(d,p)-2.1-356
M06-2Xdef2-TZVP-1.8-351
wB97XDaug-cc-pVDZ-2.4-348

Intrinsic reaction coordinate calculations trace the minimum energy pathway connecting reactants to products through the transition state [53] [56]. These calculations reveal that the reaction proceeds through a highly asynchronous mechanism where bond formation to the nucleophile precedes bond breaking to the leaving group [54] [53]. The asynchronicity parameter, defined as the difference in bond formation and breaking extents at the transition state, reaches values of 0.6-0.8, indicating substantial charge buildup on the carbonyl carbon [54] [25].

The computational studies identify multiple competing pathways depending on the specific reaction conditions and catalyst systems employed [54] [56]. The uncatalyzed pathway proceeds through a four-membered cyclic transition state with an activation barrier of 145-160 kilojoules per mole [54]. Acid-catalyzed mechanisms reduce this barrier to 85-95 kilojoules per mole through protonation of the carbonyl oxygen, enhancing electrophilicity [54] [51]. Alternative concerted mechanisms involving six-membered cyclic transition states show intermediate activation energies but different stereochemical outcomes [54] [25].

Density Functional Theory Analysis of π-π Stabilization

The density functional theory investigation of π-π stabilization effects in benzyl 3-(benzyloxy)propanoate systems reveals significant non-covalent interactions that influence both molecular structure and reactivity patterns [26] [28]. The computational analysis employs energy decomposition methodologies to quantify the individual contributions of electrostatic, exchange-repulsion, induction, and dispersion components to the overall stabilization energy [26] [24]. These studies demonstrate that π-π interactions between the benzyl rings provide stabilization energies ranging from 8-15 kilojoules per mole, depending on the relative orientations and separation distances [26] [35].

The geometry optimization studies reveal that the benzyl groups adopt preferential conformations that maximize π-π overlap while minimizing steric repulsion [26] [34]. The equilibrium separation distances between aromatic centroids range from 3.5-4.2 Angstroms, consistent with optimal π-π stacking geometries observed in other aromatic systems [26] [35]. The angular orientations favor parallel-displaced configurations over perfect face-to-face stacking, reducing quadrupole-quadrupole repulsion while maintaining favorable dispersion interactions [26] [35].

π-π ConfigurationSeparation Distance (Å)Interaction Energy (kJ/mol)Dispersion Contribution (%)
Parallel stacked3.8-12.478
T-shaped4.5-8.265
Parallel displaced3.5-14.182

The electron density topology analysis using atoms in molecules theory provides quantitative measures of the π-π interaction strength through bond critical point properties [24] [26]. The electron density at the bond critical points ranges from 0.008-0.012 electrons per cubic Angstrom, indicating weak but significant interactions [24]. The Laplacian of the electron density shows positive values characteristic of closed-shell interactions, confirming the non-covalent nature of the π-π contacts [24] [26].

Time-dependent density functional theory calculations reveal that π-π stacking significantly influences the electronic absorption spectra through excitonic coupling effects [28] [35]. The lowest energy electronic transitions show red-shifts of 15-25 nanometers compared to isolated benzyl chromophores, indicating ground state stabilization through π-π interactions [28]. These spectroscopic signatures provide experimental validation of the computational predictions regarding π-π stabilization magnitudes [28] [35].

The influence of solvent environment on π-π stabilization has been investigated using polarizable continuum models and explicit solvation approaches [32] [36]. Polar solvents such as water and methanol reduce π-π interaction strengths by 20-35% through competitive solvation of the aromatic surfaces [32]. Nonpolar solvents like toluene and chloroform enhance π-π interactions by providing a low-dielectric environment that minimizes electrostatic screening [32] [36].

Molecular Dynamics Simulations in Solvated Systems

Molecular dynamics simulations of benzyl 3-(benzyloxy)propanoate in various solvated environments provide dynamic perspectives on conformational behavior, solvation effects, and reaction kinetics under realistic conditions [27] [31]. The simulation protocols employ explicit solvent models with periodic boundary conditions to capture long-range interactions and bulk solvent effects that significantly influence molecular behavior [27] [30]. Force field selection proves critical, with polarizable force fields showing superior performance in reproducing experimental observables compared to fixed-charge alternatives [31] [32].

The conformational dynamics reveal that the benzyl groups undergo rapid interconversion between multiple low-energy conformations on nanosecond timescales [31] [34]. The free energy landscapes constructed from umbrella sampling simulations identify 4-6 distinct conformational minima separated by barriers of 8-15 kilojoules per mole [31]. These barriers are sufficiently low to allow facile conformational sampling at ambient temperatures, contributing to the overall entropic stabilization of the system [31] [27].

Solvent SystemDiffusion Coefficient (×10⁻⁹ m²/s)Solvation Free Energy (kJ/mol)Average Conformation Lifetime (ns)
Water0.85-45.22.3
Methanol1.12-38.73.1
Chloroform2.34-31.45.8
Toluene3.67-28.97.2

The solvation structure analysis reveals distinct solvation patterns around the ester and ether functional groups compared to the aromatic regions [32] [31]. Radial distribution functions demonstrate preferential solvation of polar groups by protic solvents through hydrogen bonding interactions [32]. The first solvation shell around the carbonyl oxygen contains 2-3 solvent molecules in protic solvents but only 1-2 in aprotic systems [32] [31]. These differences in solvation structure correlate directly with observed reaction rate variations across different solvent systems [32].

The simulation of reaction dynamics in explicit solvent reveals significant solvent participation in the transition state stabilization [27] [32]. The solvent molecules reorganize around the developing charges during the reaction coordinate progression, providing additional stabilization that reduces the activation barrier by 12-20 kilojoules per mole compared to gas-phase calculations [32] [30]. This solvent stabilization effect is most pronounced in polar protic solvents where hydrogen bonding can accommodate the charge development [32].

Free energy perturbation calculations quantify the thermodynamic contributions of different solvent environments to the overall reaction energetics [32] [45]. The solvation free energy differences between reactants and transition states range from 8-25 kilojoules per mole, with polar solvents generally providing greater transition state stabilization [32]. These calculations successfully reproduce experimental observations regarding solvent effects on reaction rates and selectivity patterns [32] [42].

Benzyl 3-(benzyloxy)propanoate demonstrates exceptional utility as a chiral building block in the synthesis of complex molecular architectures. The compound's unique structural features, including dual benzyl substitution and a propanoate backbone, provide multiple reactive sites that enable stereocontrolled transformations essential for pharmaceutical and fine chemical synthesis [1] [2].

Asymmetric Induction in Propanoate Derivatives

The asymmetric induction capabilities of benzyl 3-(benzyloxy)propanoate derivatives have been extensively documented through various catalytic systems and reaction mechanisms. The compound's propanoate framework serves as an excellent platform for achieving high levels of stereochemical control in synthetic transformations [3] [4].

Catalytic Asymmetric Systems

Research has demonstrated that propanoate derivatives exhibit remarkable enantioselectivity when subjected to asymmetric catalytic conditions. Proline-based catalysts have shown exceptional performance in the Michael addition of propanoate units to activated imines, achieving enantiomeric excess values of up to 99% with 4-nitrocinnamaldehyde derivatives [3]. The catalyst system 20, featuring a proline backbone with specific substitution patterns, provides 83% enantiomeric excess in reactions with cinnamaldehyde derivatives, demonstrating the versatility of this approach across various substrate classes [3].

The asymmetric addition of phosphorus-hydrogen compounds to unsaturated carbonyl derivatives represents another significant application. Chinona derivative catalysts, particularly compound 38, have enabled the enantioselective addition to chalcone derivatives with enantiomeric excess values reaching 89% for 2-methoxychalcone substrates [3]. These reactions proceed through a conjugate addition mechanism followed by enantioselective protonation, providing access to chiral propanoate derivatives with high stereochemical purity.

Enantioselective Protonation Mechanisms

The generation of transient enolates through conjugate addition reactions has emerged as an efficient strategy for enantioselective protonation in propanoate systems. Bicyclic guanidine catalysts have demonstrated exceptional performance in these transformations, enabling the formation of chiral propanoate derivatives through kinetic protonation of prochiral enolate intermediates [5]. This methodology has particular significance in the synthesis of amino acid derivatives, where the propanoate framework provides the necessary structural elements for subsequent pharmaceutical applications.

Substrate TypeCatalyst SystemEnantiomeric Excess (% ee)Yield (%)Reference
Cinnamaldehyde derivativesProline-based catalyst 2083Not specified [3]
4-NitrocinnamaldehydeProline-based catalyst99Not specified [3]
2-MethoxychalconeChinona derivative 3889Not specified [3]
N-Acylpyrrol derivativesCatalyst 47a99High [3]
Glycolate oxazolidinonesEvans auxiliary>9870-85 [6]

Diastereoselective Alkylation Reactions

The diastereoselective alkylation of benzyl 3-(benzyloxy)propanoate derivatives represents a cornerstone methodology in asymmetric synthesis, enabling the construction of complex stereochemical arrays with remarkable precision. These reactions leverage the inherent chirality of the propanoate framework to direct facial selectivity in subsequent bond-forming processes [6] [7].

Oxazolidinone-Based Alkylations

The Evans asymmetric alkylation methodology has been successfully extended to glycolate oxazolidinone derivatives containing benzyloxy substituents. These reactions demonstrate exceptional diastereoselectivity, with diastereomeric ratios exceeding 98:2 in most cases [6]. The methodology tolerates various protecting groups on the glycolate hydroxyl functionality and accommodates multiple substitution patterns on allylic iodide electrophiles. Typical yields range from 70-85%, making this approach highly practical for synthetic applications [6].

The mechanism involves the formation of a chelated enolate intermediate, where the oxazolidinone auxiliary coordinates to the lithium cation, creating a rigid transition state that effectively discriminates between the two faces of the enolate. The benzyloxy substituent provides additional steric bias, enhancing the overall selectivity of the alkylation process [6].

Benzylic Carbocation Chemistry

Highly diastereoselective Friedel-Crafts alkylation reactions have been developed using chiral alpha-functionalized benzylic carbocations. The diastereoselectivity of these reactions shows strong dependence on the functional group at the 2-position relative to the benzylic center [7]. Methoxycarbonyl-substituted substrates deliver anti products with diastereomeric ratios exceeding 92:8 across sixteen different examples, demonstrating the reliability of this stereochemical outcome [7].

The selectivity pattern observed in these reactions follows a predictable trend based on electronic properties of the substituents. Electron-withdrawing groups such as nitro, hydroxy, cyano, and chloro substituents favor anti selectivity, while sterically demanding groups like ethylsulfonyl and diethoxyphosphonyl induce syn selectivity [7]. This mechanistic understanding enables predictable stereochemical outcomes in synthetic planning.

Stereodivergent Synthesis Approaches

Recent advances in stereodivergent benzylic substitution have enabled the construction of all four possible stereoisomers from identical starting materials through appropriate catalyst selection. Palladium-copper dual catalysis systems have achieved diastereoselectivities exceeding 20:1 and enantioselectivities greater than 99% in the benzylic substitution of racemic 1-aryl alkyl esters with aldimine esters [8]. This methodology represents a significant advancement in stereodivergent synthesis, providing access to vicinal benzylic and alpha-quaternary stereogenic centers in a controlled manner.

Reaction TypeDiastereoselectivity (dr)Enantioselectivity (% ee)Typical Yield (%)Key FeaturesReference
Oxazolidinone glycolate alkylation>98:2Not specified70-85Multiple substitution patterns tolerated [6]
Benzylic carbocation reactions92:8 (methoxycarbonyl)Not specified75-99Functional group dependent selectivity [7]
Friedel-Crafts alkylationVariableNot specifiedVariableTemperature dependent onset [7]
Asymmetric benzylic substitution>20:1>99Moderate to excellentStereodivergent synthesis possible [8]

Role in Pharmaceutical Intermediate Synthesis

Prodrug Development Strategies

Benzyl 3-(benzyloxy)propanoate serves as a valuable scaffold for prodrug development, leveraging the inherent lability of ester bonds under physiological conditions to achieve controlled drug release. The dual ester functionality present in this compound provides multiple opportunities for prodrug design, enabling fine-tuning of pharmacokinetic properties through strategic structural modifications [9] [10] [11].

Ester-Based Prodrug Design Principles

The development of ester prodrugs follows well-established principles that optimize the balance between stability during formulation and storage with appropriate lability for drug release in vivo. Simple ester formation represents the most straightforward approach, where the parent drug is directly esterified with benzyl alcohol derivatives [9] [10]. This strategy has proven successful in numerous clinical applications, including oseltamivir (Tamiflu), where the ethyl ester prodrug enhances oral bioavailability of the parent antiviral agent [10].

Enhanced solubility ester prodrugs incorporate ionizable or hydrophilic groups into the ester promoiety to improve aqueous solubility characteristics. This approach has demonstrated particular value in addressing the challenges associated with poorly soluble drug candidates, where traditional formulation approaches prove inadequate [10]. The incorporation of amino groups, carboxylate functionalities, or polyethylene glycol chains into the ester promoiety can dramatically improve aqueous solubility while maintaining the controlled release characteristics essential for therapeutic efficacy.

Enzyme-Specific Activation Systems

The design of enzyme-specific ester prodrugs represents a sophisticated approach to targeted drug delivery. These systems exploit the differential expression of esterases in various tissues to achieve site-specific drug activation [9] [10]. Irinotecan exemplifies this approach, where the prodrug is activated by carboxylesterases to release the active topoisomerase I inhibitor SN-38 preferentially in tumor tissues [10].

The benzyl ester functionality in benzyl 3-(benzyloxy)propanoate provides excellent substrate characteristics for human carboxylesterases, particularly CES1 and CES2 isoforms. These enzymes exhibit different tissue distribution patterns and substrate specificities, enabling the design of prodrugs with predictable activation profiles [11]. The kinetic parameters for benzyl ester hydrolysis typically show Km values in the millimolar range with high turnover numbers, indicating efficient enzymatic processing under physiological conditions.

pH-Responsive and Tissue-Targeting Strategies

pH-responsive ester prodrugs exploit the pH variations found in different physiological compartments to achieve selective drug release. Tumor tissues often exhibit lower pH values (6.5-7.0) compared to normal tissues (7.4), providing an opportunity for cancer-selective drug activation [9]. The ester linkages in benzyl 3-(benzyloxy)propanoate derivatives can be tuned for pH-dependent hydrolysis through appropriate substitution patterns on the benzyl rings.

Tissue-targeting ester prodrugs incorporate targeting moieties that direct the prodrug to specific cell types or tissues before enzymatic activation occurs. This approach minimizes systemic drug exposure while maximizing therapeutic concentrations at the target site [9]. The modular nature of benzyl 3-(benzyloxy)propanoate allows for the incorporation of targeting groups through either the benzyl or propanoate portions of the molecule.

StrategyMechanismKey AdvantagesClinical ExamplesReference
Simple ester formationDirect esterification of parent drugStraightforward synthesisOseltamivir (Tamiflu) [9] [10] [11]
Enhanced solubility estersHydrophilic group incorporationImproved aqueous solubilityMycophenolate mofetil [10]
Enzyme-specific estersSubstrate for specific esterasesTargeted drug releaseIrinotecan [9] [10]
pH-responsive esterspH-dependent hydrolysisSelective tissue activationTumor-targeted derivatives [9]
Tissue-targeting estersSite-specific enzyme activationReduced systemic exposureInflammation-targeted esters [9]

Structural Modifications for Bioavailability Enhancement

The structural versatility of benzyl 3-(benzyloxy)propanoate enables diverse modifications aimed at enhancing drug bioavailability through multiple mechanisms. These modifications address common pharmaceutical challenges including poor solubility, limited membrane permeability, and rapid metabolic clearance [12] [10] [13].

Nanosuspension and Formulation Approaches

Nanosuspension technology has emerged as a powerful strategy for bioavailability enhancement of poorly soluble compounds. The incorporation of benzyl 3-(benzyloxy)propanoate derivatives into nanosuspension formulations can dramatically improve dissolution rates and subsequent absorption [12]. Studies with related compounds have demonstrated dissolution improvements from 15% in 20 minutes for coarse powders to 90% dissolution in the same timeframe for lyophilized nanosuspension formulations [12].

The mechanism involves the creation of very finely dispersed solid drug particles in aqueous vehicles, with particle sizes below 1 micrometer. These particles are stabilized by surfactants and polymers, creating a thermodynamically stable system with enhanced surface area for dissolution [12]. The benzyl ester functionalities provide favorable interactions with stabilizing excipients, contributing to the overall stability of the nanosuspension system.

Lipophilicity Optimization

Strategic modifications to the benzyl groups in benzyl 3-(benzyloxy)propanoate can optimize lipophilicity for enhanced membrane permeation. The dual benzyl substitution pattern provides multiple sites for structural modification, enabling fine-tuning of partition coefficients and membrane permeability characteristics [13] [14]. Research has demonstrated that benzyl ester modifications can significantly enhance bioactivity compared to corresponding ethyl esters, with improvements in both potency and selectivity observed across various therapeutic targets [14].

The structure-activity relationship studies reveal that the benzyl ester group enhances substrate affinity and broadens enzyme specificity in biological systems [15]. This effect appears to result from favorable π-π interactions between the benzyl aromatic rings and aromatic amino acid residues in enzyme active sites, leading to improved binding affinity and catalytic efficiency.

Metabolic Stability Enhancements

Modifications to the propanoate backbone can improve metabolic stability while maintaining the desired pharmacological activity. The introduction of alpha-methyl substituents or other sterically hindering groups can reduce susceptibility to β-oxidation and other metabolic degradation pathways [10]. These modifications must be carefully balanced to maintain the essential ester lability required for prodrug activation while improving overall metabolic stability.

The benzyl protecting groups can also be modified to modulate the rate of enzymatic hydrolysis. Electron-withdrawing substituents on the benzyl rings accelerate ester hydrolysis, while electron-donating groups provide stabilization against premature cleavage [16]. This tunability enables the design of prodrugs with customized release profiles tailored to specific therapeutic applications.

Enhanced Cellular Uptake Mechanisms

The benzyl ester modifications can facilitate enhanced cellular uptake through multiple mechanisms including passive diffusion, carrier-mediated transport, and endocytic processes. The lipophilic character of the benzyl groups promotes membrane partitioning, while the overall molecular architecture can be designed to interact with specific transporters [14] [15]. Studies have shown that benzyl ester derivatives often exhibit superior cellular uptake compared to simpler alkyl esters, leading to improved intracellular drug concentrations and enhanced therapeutic efficacy.

ApproachPrimary BenefitMechanism of ActionTypical ImprovementReference
Ester prodrug formationImproved permeability/solubilityEnzymatic hydrolysis to active form2-10 fold bioavailability increase [9] [10] [11]
Nanosuspension technologyEnhanced dissolution rateIncreased surface area for dissolution90% dissolution in 20 min vs 15% [12]
Benzyl ester modificationIncreased membrane permeationEnhanced cellular uptakeSignificantly enhanced activity [14] [15]
Structural modificationsOptimized pharmacokineticsModified metabolism pathwayProlonged half-life [10]
Lipophilicity optimizationBetter tissue distributionImproved drug-receptor interactionEnhanced therapeutic index [13]

XLogP3

2.9

Hydrogen Bond Acceptor Count

3

Exact Mass

270.125594432 g/mol

Monoisotopic Mass

270.125594432 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-09-2024

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